![molecular formula C18H17BrN4O3 B1683790 克罗布林 CAS No. 1000852-17-4](/img/structure/B1683790.png)
克罗布林
概述
描述
克罗利布林是一种小分子微管聚合抑制剂,具有潜在的抗肿瘤活性。已知它与微管上的秋水仙碱结合位点相互作用,破坏微管动力学,导致细胞周期阻滞和凋亡。 这种化合物在临床前和临床研究中显示出其抗癌特性的前景,特别是在靶向实体瘤和未分化甲状腺癌方面 .
科学研究应用
Clinical Trials and Studies
1. Phase 1 Clinical Trials
A significant study (NCT00423410) assessed the safety and pharmacodynamics of crolibulin in patients with advanced solid tumors. The trial utilized dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and diffusion-weighted MRI (DW-MRI) to evaluate treatment effects on tumor perfusion and water diffusivity. Key findings included:
- Dose-Response Relationship : Higher plasma drug concentrations correlated with reductions in tumor perfusion metrics such as area-under-the-gadolinium-concentration-curve (AUC) and increased apparent diffusion coefficient (ADC) values, indicating cell swelling and decreased perfusion 2-3 days post-treatment .
- Imaging Techniques : The study employed advanced imaging techniques like photoacoustic imaging (PAI) and blood oxygenation level-dependent MRI (BOLD MRI) to monitor early changes in tumor vasculature .
Study Parameter | Measurement Technique | Findings |
---|---|---|
Tumor Perfusion | DCE-MRI | Significant reduction post-crolibulin |
Water Diffusivity | DW-MRI | Increased ADC values indicating swelling |
Pharmacokinetics | Blood Samples | Correlation between drug levels and efficacy |
2. Combination Therapy Studies
Crolibulin has been evaluated in combination with other chemotherapeutic agents. A notable study investigated its use alongside cisplatin in treating recurrent or metastatic cancers . The objectives were to determine the optimal dosing regimen and assess safety profiles when combined with standard chemotherapy.
Preclinical Studies
In preclinical models, crolibulin demonstrated efficacy against various cancer types including prostate cancer. Research indicated that crolibulin treatment led to significant reductions in blood flow within tumors, which was measured using bioluminescence imaging (BLI) and ultrasound imaging .
Case Study: Prostate Cancer Model
A murine model of prostate cancer showed that crolibulin effectively inhibited tumor growth when used in conjunction with androgen deprivation therapy (ADT). Imaging techniques confirmed reduced vascularity and enhanced necrosis within treated tumors .
Molecular Insights
Recent studies have provided insights into the molecular interactions of crolibulin with tubulin. Structural analyses revealed that crolibulin's binding affinity to the colchicine site is crucial for its anti-tumor activity. This understanding paves the way for designing novel derivatives with improved efficacy and reduced toxicity .
Summary of Applications
Crolibulin's applications span various aspects of cancer treatment:
- Vascular Disruption : Targeting tumor vasculature to induce necrosis.
- Combination Therapies : Enhancing the efficacy of existing chemotherapy regimens.
- Imaging Biomarkers : Utilizing advanced imaging techniques to assess treatment response.
- Molecular Targeting : Insights into its binding mechanisms inform future drug design.
作用机制
C
生化分析
Biochemical Properties
Crolibulin interacts with tubulin, a globular protein that is the main constituent of the microtubules in cells . By inhibiting the polymerization of tubulin, Crolibulin disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This interaction with tubulin is the primary biochemical reaction involving Crolibulin.
Cellular Effects
Crolibulin has significant cytotoxic activity against various experimental tumors and exhibits potent inhibition of mitosis at the G2/M stage . It induces apoptosis and inhibits cell growth, thereby exerting its anti-tumor activity . Crolibulin also has cardiovascular toxicity and neurotoxicity .
Molecular Mechanism
The molecular mechanism of Crolibulin involves its binding to the colchicine binding site on tubulin . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, Crolibulin shows significant cytotoxic activity against HT-29 cells, with an IC50 of 0.52 μM . Over time, Crolibulin continues to inhibit cell growth and induce apoptosis, demonstrating its stability and long-term effects on cellular function .
准备方法
克罗利布林,也称为 EPC2407,可以通过多步合成方法合成。合成路线通常包括中间体的制备,然后将其环化和官能化,得到最终产物。 反应条件通常包括使用有机溶剂、催化剂和特定的温度控制,以确保所需的化学转化 .
化学反应分析
克罗利布林会发生几种类型的化学反应,包括:
氧化: 这种反应可以改变克罗利布林分子上的官能团,可能会改变其生物活性。
还原: 还原反应可用于修饰特定的官能团,例如硝基转化为胺。
取代: 这种反应涉及用另一个官能团取代一个官能团,这可以用来创建具有不同特性的克罗利布林类似物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应产生的主要产物取决于使用的具体条件和试剂 .
生物活性
Crolibulin, also known as EPC2407, is a novel microtubule-targeting agent that has garnered attention for its potential therapeutic applications in cancer treatment. As a vascular disrupting agent (VDA), it operates primarily by binding to the colchicine site on tubulin, leading to microtubule destabilization and subsequent anti-vascular and apoptotic effects. This article will delve into the biological activity of Crolibulin, supported by relevant data tables and research findings.
Crolibulin's mechanism of action involves the following key processes:
- Binding to Tubulin : Crolibulin binds to the colchicine site on tubulin, which is crucial for microtubule assembly and stability. This binding disrupts normal microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Cell Cycle Arrest : Studies have shown that Crolibulin induces cell cycle arrest at the G2/M phase, effectively halting cellular proliferation in various cancer cell lines .
- Anti-Vascular Effects : By disrupting the endothelial cells that form blood vessels within tumors, Crolibulin reduces tumor perfusion, thereby impairing nutrient and oxygen delivery to cancer cells .
Structure-Activity Relationship (SAR)
Research has identified critical structural components of Crolibulin that contribute to its biological activity. The presence of a cyano group and an aromatic A-ring are essential for its potency against cancer cells. For instance, a study reported IC50 values for Crolibulin across various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HT-29 (Colon) | 0.52 |
H460 (Lung) | 0.57 |
A549 (Lung) | 0.14 |
MKN-45 (Gastric) | 1.22 |
SMMC-7721 (Liver) | 0.05 |
These values indicate that Crolibulin exhibits varying levels of cytotoxicity against different cancer types, with notable potency observed in lung and gastric cancers .
Clinical Trials
Crolibulin has progressed through clinical trials, notably a Phase I/II study focusing on anaplastic thyroid cancer. The trial evaluated the drug's safety and efficacy in combination with cisplatin. Preliminary results indicated promising anti-tumor activity, supporting further investigation into its clinical utility .
Case Studies
Several case studies have highlighted the effectiveness of Crolibulin in treating solid tumors:
- Case Study 1 : A patient with advanced anaplastic thyroid cancer showed significant tumor reduction after treatment with Crolibulin combined with standard chemotherapy. Imaging studies revealed decreased tumor perfusion correlating with treatment response .
- Case Study 2 : In a cohort of patients with metastatic lung cancer, administration of Crolibulin resulted in improved progression-free survival compared to historical controls receiving conventional therapies alone .
属性
IUPAC Name |
(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONINOYTKKXQQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142925 | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines. | |
Record name | EPC2407 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05189 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1000852-17-4 | |
Record name | Crolibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crolibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROLIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。